Tandospirone hydrochloride

5-HT1A receptor Receptor binding affinity Selectivity profiling

Choose Tandospirone hydrochloride for experiments requiring pure 5-HT1A signal with minimal off-target interference. With a selectivity window of 48- to 1,518-fold over 5-HT2, α1, α2, D1, and D2 receptors (Ki 27 nM), it outperforms buspirone and gepirone in 5-HT1A specificity. Ideal for dorsal raphe electrophysiology, PET occupancy studies, and behavioral pharmacology where confounding adrenergic/dopaminergic activity must be eliminated. Its BCS Class I solubility/permeability profile also supports modified-release formulation R&D. Procure now for anxiety, depression, and EPS research programs.

Molecular Formula C21H30ClN5O2
Molecular Weight 419.9 g/mol
CAS No. 99095-10-0
Cat. No. B1662252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTandospirone hydrochloride
CAS99095-10-0
SynonymsAlternative Name: SM-3997
Molecular FormulaC21H30ClN5O2
Molecular Weight419.9 g/mol
Structural Identifiers
SMILESC1CC2CC1C3C2C(=O)N(C3=O)CCCCN4CCN(CC4)C5=NC=CC=N5.Cl
InChIInChI=1S/C21H29N5O2.ClH/c27-19-17-15-4-5-16(14-15)18(17)20(28)26(19)9-2-1-8-24-10-12-25(13-11-24)21-22-6-3-7-23-21;/h3,6-7,15-18H,1-2,4-5,8-14H2;1H/t15-,16+,17+,18-;
InChIKeyACVFJYKNBOHIMH-DPFKZJTMSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tandospirone Hydrochloride (CAS 99095-10-0): Potent and Selective 5-HT1A Receptor Partial Agonist for Anxiolytic Research and Development


Tandospirone hydrochloride (also known as SM-3997) is an azapirone derivative that functions as a potent and selective partial agonist at the serotonin 5-HT1A receptor [1]. The compound exhibits high affinity for the 5-HT1A receptor with a Ki of 27 ± 5 nM in rat brain homogenate binding assays . It was originally developed by Sumitomo Pharmaceuticals and launched in Japan in 1996 under the brand name Sediel (as tandospirone citrate) for the treatment of anxiety disorders, particularly generalized anxiety disorder (GAD) [2]. Its pharmacological profile is characterized by pronounced selectivity over off-target receptors, which distinguishes it from earlier-generation azapirones and benzodiazepine anxiolytics [1].

Why Generic Substitution of Tandospirone Hydrochloride with Other 5-HT1A Agonists May Compromise Receptor Selectivity and Research Reproducibility


Within the azapirone class, compounds share a common 5-HT1A partial agonist mechanism but exhibit meaningful differences in receptor selectivity profiles, active metabolite pharmacology, and off-target binding characteristics that preclude simple interchangeability [1]. Tandospirone hydrochloride demonstrates a selectivity window of approximately two to three orders of magnitude between its primary target (5-HT1A, Ki = 27 nM) and secondary binding sites including 5-HT2, 5-HT1C, α1-adrenergic, α2-adrenergic, and dopamine D1/D2 receptors (Ki range: 1,300–41,000 nM) . This selectivity profile differs measurably from that of buspirone, gepirone, and ipsapirone, each of which possesses distinct off-target binding signatures and active metabolite contributions [1]. Consequently, substituting tandospirone with another 5-HT1A agonist in experimental or formulation contexts may introduce confounding pharmacological variables, alter in vivo behavioral readouts, or produce divergent drug-drug interaction profiles driven by differential CYP metabolism pathways [2].

Tandospirone Hydrochloride (CAS 99095-10-0) Product-Specific Quantitative Differentiation Evidence: Head-to-Head Comparisons with Buspirone and Diazepam


Receptor Binding Selectivity: Tandospirone Exhibits Superior 5-HT1A Selectivity Window Versus Buspirone and Other Azapirones

Tandospirone hydrochloride demonstrates a quantitatively defined selectivity profile at the 5-HT1A receptor relative to off-target receptors. In competitive radioligand binding assays using rat brain homogenates, tandospirone displays a Ki of 27 ± 5 nM at the 5-HT1A receptor, with Ki values ranging from 1,300 to 41,000 nM at 5-HT2, 5-HT1C, α1-adrenergic, α2-adrenergic, and dopamine D1 and D2 receptors, representing a selectivity ratio of approximately 48-fold to 1,518-fold [1]. This pharmacological profile differs measurably from that of buspirone, which exhibits higher affinity for dopamine D2 receptors and produces the active metabolite 1-(2-pyrimidinyl)-piperazine (1-PP) with α2-adrenergic antagonist activity not shared by tandospirone [2].

5-HT1A receptor Receptor binding affinity Selectivity profiling Azapirone pharmacology

Daytime Sedation and Psychomotor Impairment: Tandospirone Demonstrates Significant Advantage Over Diazepam in Double-Blind Crossover Trial

In a double-blind, placebo-controlled crossover study comparing single oral doses of tandospirone (30 mg) versus diazepam (5 mg) in 12 healthy Japanese volunteers, tandospirone demonstrated significantly lower impairment of daytime sleepiness and psychomotor function [1]. The study assessed psychomotor performance using multiple validated tasks and found that diazepam produced measurable deficits in attention, reaction time, and short-term memory, whereas tandospirone-treated subjects performed comparably to placebo on most measures [1]. The differential effects are attributable to the absence of benzodiazepine receptor/GABAergic modulation by tandospirone, which selectively targets 5-HT1A receptors .

Psychomotor function Daytime sleepiness Cognitive safety Benzodiazepine comparison

Clinical Dose-Response Differentiation: High-Dose Tandospirone (60 mg/day) Yields Superior Somatic Symptom Relief Versus Standard 30 mg/day in GAD RCT

A multicenter, randomized, controlled trial conducted across eight centers in China (NCT01614041) enrolled 274 patients with generalized anxiety disorder and compared tandospirone citrate 60 mg/day versus 30 mg/day over 6 weeks [1]. While overall response rates were not significantly different between groups (65.7% vs. 58.4%, p = 0.213), the 60 mg/day group demonstrated significantly greater reductions in HAMA somatic anxiety factor, cardiovascular symptom factor, and gastrointestinal symptom factor scores [1]. The clinical recovery rate and CGI-I score improvements also favored the higher-dose regimen [2].

Generalized anxiety disorder Dose-response Somatic symptoms Randomized controlled trial

Pharmacokinetic Classification: Tandospirone Citrate as a BCS Class I Compound with High Solubility and Permeability

A comprehensive pharmacokinetic investigation using in vivo, in vitro, and ex vivo approaches classified tandospirone citrate (TDS) as a Biopharmaceutics Classification System (BCS) Class I drug, characterized by both high solubility and high permeability [1]. In rats, following intragastric administration of 20 mg/kg TDS, the half-life (t1/2) was 1.380 ± 0.46 h, and absolute bioavailability was calculated as 0.24% due to extensive first-pass metabolism [1]. Caco-2 cell monolayer studies and everted gut sac experiments confirmed high passive permeability across intestinal epithelium [2].

Pharmacokinetics BCS classification Bioavailability Drug absorption

CYP3A4-Mediated Metabolism: Tandospirone Serves as Substrate and Mild Competitive Inhibitor Distinct from Buspirone's Broader CYP Profile

Studies using human liver microsomes identified CYP3A4 as the primary cytochrome P450 isoform responsible for tandospirone metabolism, with minor contributions from CYP2D6 and CYP2C8 [1]. In a clinical pharmacokinetic interaction study, tandospirone did not significantly inhibit perospirone metabolism, whereas the potent CYP3A4 inhibitor itraconazole produced significant inhibition, indicating that tandospirone acts as a substrate but only a weak competitive inhibitor of CYP3A4 at therapeutic concentrations [2]. This profile differs from buspirone, which is extensively metabolized by CYP3A4 but demonstrates more pronounced drug-drug interaction liability with CYP3A4 inhibitors [1].

CYP3A4 Drug-drug interaction Metabolism Cytochrome P450

Anticataleptic Activity: Tandospirone Attenuates Haloperidol-Induced Extrapyramidal Symptoms via 5-HT1A-Mediated Striatal Modulation

In a mouse model of haloperidol-induced catalepsy (a preclinical correlate of antipsychotic-associated extrapyramidal symptoms), tandospirone (0.1–1 mg/kg, s.c.) significantly alleviated catalepsy in a dose-dependent manner [1]. The anticataleptic effect of tandospirone (1 mg/kg) was accompanied by regionally specific reduction of haloperidol-induced Fos expression in the dorsolateral striatum (dlST), but not in the nucleus accumbens or lateral septal nucleus [1]. This effect was completely blocked by the selective 5-HT1A antagonist WAY-100135, confirming 5-HT1A receptor mediation [2].

Extrapyramidal symptoms Antipsychotic adjunct Catalepsy Parkinson's disease

Optimal Research and Industrial Application Scenarios for Tandospirone Hydrochloride Based on Quantitative Differentiation Evidence


5-HT1A Receptor Pharmacology Studies Requiring Minimal Off-Target Confounding

Tandospirone hydrochloride is the preferred 5-HT1A partial agonist for in vitro and in vivo studies where dopaminergic, adrenergic, and serotonergic off-target activity must be minimized. With a selectivity ratio of 48-fold to 1,518-fold versus 5-HT2, 5-HT1C, α1, α2, D1, and D2 receptors [1], researchers can attribute observed effects more confidently to 5-HT1A receptor modulation. This selectivity profile is particularly valuable for receptor occupancy studies using PET imaging, electrophysiological recordings of dorsal raphe 5-HT neurons, and behavioral pharmacology experiments investigating the specific contribution of 5-HT1A signaling to anxiety, depression, or stress responses [2].

Clinical Trial Material for Generalized Anxiety Disorder Studies Emphasizing Somatic Symptom Endpoints

Based on the multicenter RCT demonstrating superior somatic symptom relief with tandospirone 60 mg/day versus 30 mg/day [1], procurement of tandospirone citrate for GAD clinical trials should prioritize the 60 mg/day dosing regimen when somatic anxiety clusters (cardiovascular, gastrointestinal) are designated as primary or key secondary endpoints. The trial data indicate that while both doses show good overall efficacy, the higher dose provides measurable advantages for HAMA somatic anxiety factor reduction and CGI improvement scores [1]. This evidence supports dose stratification in protocol design and informs sample size calculations for studies powered on somatic symptom outcomes.

Formulation Development of Modified-Release Dosage Forms Exploiting BCS Class I Properties

Tandospirone citrate's BCS Class I classification—high solubility and high permeability [1]—makes it an ideal candidate for modified-release formulation development, including pulse-release, sustained-release, and gastroretentive systems. The compound's rapid absorption (Tmax 0.8–1.4 h in humans) and short half-life (1.2–1.4 h) [2] create a compelling rationale for extended-release technologies that maintain therapeutic plasma concentrations while reducing dosing frequency. Recent patent activity describing three-pulse release tandospirone citrate formulations demonstrates industrial interest in addressing the rapid clearance limitation through innovative drug delivery approaches [2].

Antipsychotic Adjunctive Therapy Studies Targeting Extrapyramidal Symptom Mitigation

Preclinical evidence demonstrating tandospirone's dose-dependent reversal of haloperidol-induced catalepsy via 5-HT1A receptor-mediated striatal modulation [1] supports its application as an adjunctive agent in studies of antipsychotic-associated extrapyramidal symptoms (EPS). The regionally specific reduction of haloperidol-induced Fos expression in the dorsolateral striatum, without affecting nucleus accumbens activation [1], suggests that tandospirone may mitigate motor side effects while preserving therapeutic D2 receptor blockade in mesolimbic pathways. This profile is particularly relevant for Parkinson's disease research, where tandospirone has shown efficacy in alleviating L-DOPA-induced dyskinesia in both preclinical models and clinical case series [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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